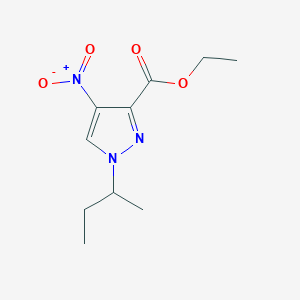

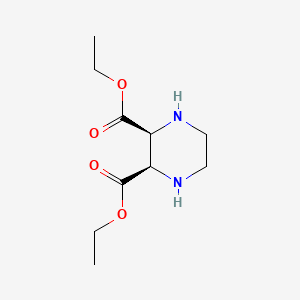

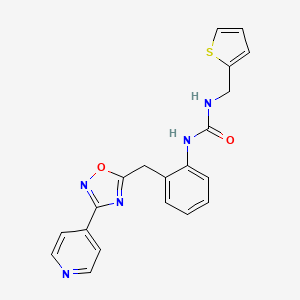

![molecular formula C18H25Cl2N3O2S B2466721 盐酸N-(6-氯苯并[d]噻唑-2-基)-N-(3-吗啉基丙基)丁酰胺 CAS No. 1216434-49-9](/img/structure/B2466721.png)

盐酸N-(6-氯苯并[d]噻唑-2-基)-N-(3-吗啉基丙基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by reacting certain ketones with arylthiosemicarbazides .

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves the reaction of a ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction produces carbothioamides, which can then react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and varies depending on the specific substituents present on the thiazole ring .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, carbothioamides can react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have shown promising antioxidant activities .科学研究应用

合成及潜在治疗应用

抗惊厥剂: M. Amir 等人(2011 年)的研究重点是合成苯并噻唑衍生物,包括吗啉代谢物,作为有前途的抗惊厥先导化合物。对这些化合物进行了体内抗惊厥活性和急性毒性评估,并调查了计算机模拟成药性参数以评估药物吸收和脑渗透潜力 (M. Amir, Sabaa Asif, Israr Ali, M. Hassan, 2011)。

用于特发性肺纤维化的整合素抑制剂: P. Procopiou 等人(2018 年)合成了一系列化合物,包括具有吗啉取代基的化合物,针对 αvβ6 整合素,用于潜在治疗特发性肺纤维化。这项研究突出了特定结构特征在实现对 αvβ6 整合素的高亲和力和选择性中的作用,为临床研究提供了途径 (P. Procopiou et al., 2018)。

抗菌和抗肿瘤活性

抗菌剂: H. B'Bhatt 和 S. Sharma(2017 年)探讨了 2-(5-氯苯并[d]噻唑-2-亚氨基)噻唑烷-4-酮衍生物的抗菌潜力。对这些化合物针对各种细菌和真菌菌株进行了评估,表现出中等至优异的活性。这项研究强调了苯并噻唑衍生物作为抗菌剂的潜力 (H. B'Bhatt, S. Sharma, 2017)。

抗肿瘤剂: Sobhi M. Gomha 等人(2016 年)合成了包含噻吩部分的双吡唑基噻唑,评估了它们对肝细胞癌 (HepG2) 细胞系的抗肿瘤活性。结果显示某些化合物具有有希望的活性,突出了这些衍生物在癌症治疗中的治疗潜力 (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016)。

作用机制

未来方向

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSXNOVAMIFPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

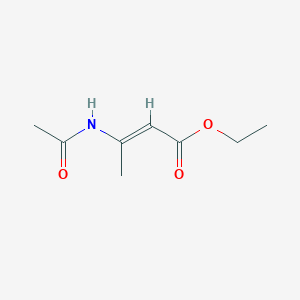

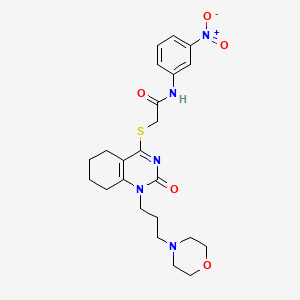

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)

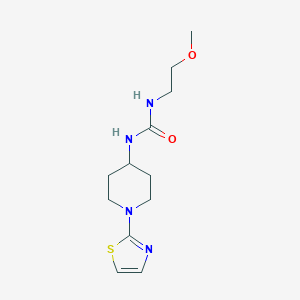

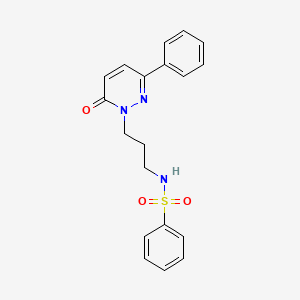

![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)

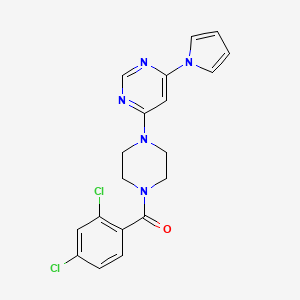

![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)

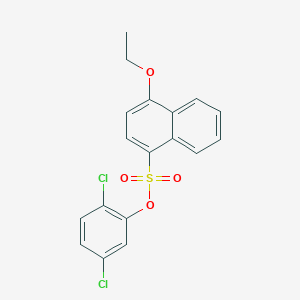

![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)